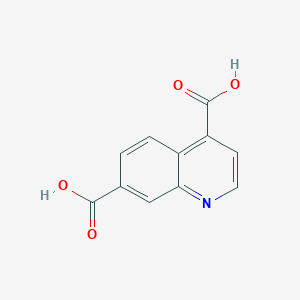

Quinoline-4,7-dicarboxylic acid

CAS No.: 89118-76-3

Cat. No.: VC15956904

Molecular Formula: C11H7NO4

Molecular Weight: 217.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89118-76-3 |

|---|---|

| Molecular Formula | C11H7NO4 |

| Molecular Weight | 217.18 g/mol |

| IUPAC Name | quinoline-4,7-dicarboxylic acid |

| Standard InChI | InChI=1S/C11H7NO4/c13-10(14)6-1-2-7-8(11(15)16)3-4-12-9(7)5-6/h1-5H,(H,13,14)(H,15,16) |

| Standard InChI Key | ZTGFXCFSVVYDEX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Quinoline-4,7-dicarboxylic acid (C₁₁H₇NO₄) is characterized by a quinoline backbone substituted with carboxylic acid groups at the 4- and 7-positions. Its molecular structure confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. Key structural attributes include:

The presence of two carboxylic acid groups enhances polarity and hydrogen-bonding capacity compared to monocarboxylic analogs like quinoline-4-carboxylic acid (C₁₀H₇NO₂, MW 173.17 g/mol) . This structural modification likely increases solubility in polar solvents and alters coordination behavior in metal-organic frameworks (MOFs).

Synthesis Methodologies

Adaptation of Pfitzinger and Doebner Reactions

The Pfitzinger reaction, traditionally used for synthesizing quinoline-4-carboxylic acids, involves condensing isatin derivatives with ketones in basic conditions . For quinoline-4,7-dicarboxylic acid, this method could be modified by employing di-substituted isatins or introducing additional carboxylation steps. For example, Wang et al. demonstrated the use of ytterbium perfluorooctanoate to catalyze three-component Doebner reactions, yielding quinoline-4-carboxylic acids in water . Adapting this protocol with pyruvic acid derivatives bearing pre-installed carboxyl groups may enable the synthesis of the 4,7-dicarboxylic variant.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate quinoline-4-carboxylic acid synthesis, reducing reaction times from hours to minutes . Patel et al. reported a microwave-mediated method using p-toluenesulfonic acid as a catalyst, achieving high yields of substituted quinolinecarboxylic acids . Applying similar conditions with appropriately functionalized starting materials (e.g., di-carboxylated anilines) could streamline the production of quinoline-4,7-dicarboxylic acid.

Physicochemical Properties

Predicted Physical Constants

While experimental data for quinoline-4,7-dicarboxylic acid are scarce, properties can be extrapolated from analogs:

Spectral Characteristics

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch).

-

NMR: Distinct signals for aromatic protons (δ 7.5–9.0 ppm) and carboxylic protons (δ 12–14 ppm).

Biological and Industrial Applications

Antimicrobial and Antitumor Activity

Quinoline-4-carboxylic acid derivatives exhibit notable bioactivity, including inhibition of L1210 leukemia and B16 melanoma cells . The dicarboxylic analog’s enhanced polarity may improve pharmacokinetic profiles, enabling better tissue penetration. Patel et al. highlighted quinolinecarboxylic acids as promising scaffolds for antimicrobial agents, with efficacy against Staphylococcus aureus and Escherichia coli .

Coordination Chemistry and MOFs

Dicarboxylic quinoline derivatives are ideal ligands for constructing MOFs. For example, quinoline-2,4-dicarboxylic acid (CAS 5323-57-9) forms stable complexes with transition metals, yielding materials with applications in gas storage and catalysis . Quinoline-4,7-dicarboxylic acid’s symmetrical carboxyl groups could facilitate the design of novel porous frameworks.

Challenges and Future Directions

Despite its potential, quinoline-4,7-dicarboxylic acid remains underexplored. Key research priorities include:

-

Optimized Synthesis: Developing one-pot, high-yield routes using green chemistry principles.

-

Biological Screening: Evaluating antitumor, antimicrobial, and anti-inflammatory activities.

-

Material Science Applications: Investigating its utility in MOFs and optoelectronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume